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molecular formula C14H22O2 B041128 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one CAS No. 50650-75-4

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Cat. No. B041128
M. Wt: 222.32 g/mol
InChI Key: LMCDKONPVQNISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03972888

Procedure details

10 g of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, 5 g of hydroxylamine hydrochloride and 20 g of 2-aminopyridine were heated for 26 hours to 70°C, whereupon after 17 hours a further 2 g of hydroxylamine were added. Working up was effected as usual and there were obtained 7.1 g (67 %) of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone melting at 108° C (Calc.: 5.9 % N, found 5.9 % N).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][CH:9]([CH3:15])[CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[O:5][C:4](=O)[CH:3]=1.Cl.[NH2:18][OH:19].NC1C=CC=CN=1.NO>>[OH:19][N:18]1[C:6]([CH2:8][CH:9]([CH3:15])[CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:7][C:2]([CH3:1])=[CH:3][C:4]1=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC(OC(=C1)CC(CC(C)(C)C)C)=O
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON1C(C=C(C=C1CC(CC(C)(C)C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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